molecular formula C24H19NOS B11175903 6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11175903
M. Wt: 369.5 g/mol
InChI Key: PQBYFUDLXOXFJQ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a benzothiazepine core fused with an indene ring system, along with a hydroxyl group and a dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminothiophenol, followed by cyclization and subsequent oxidation to form the desired benzothiazepine structure. The reaction conditions typically include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzothiazepine ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4,5-Trimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepin-7-one: This compound has similar structural features but with methoxy groups instead of methyl groups.

    5-{3-[2-(3,4-Dimethoxyphenyl)ethylamino]propyl}-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one oxalate: Another benzothiazepine derivative with different substituents.

Uniqueness

6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H19NOS

Molecular Weight

369.5 g/mol

IUPAC Name

11-(3,4-dimethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NOS/c1-14-11-12-16(13-15(14)2)24-21-22(17-7-3-4-8-18(17)23(21)26)25-19-9-5-6-10-20(19)27-24/h3-13,24-25H,1-2H3

InChI Key

PQBYFUDLXOXFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)C

Origin of Product

United States

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